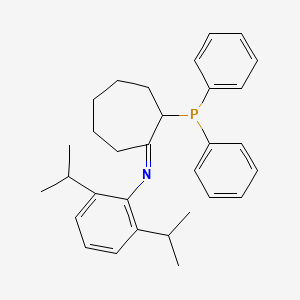
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. This compound is notable for its potential applications in various fields, including catalysis and material science. The presence of the diphenylphosphino group and the cycloheptylidene moiety imparts unique chemical properties to the molecule, making it a subject of interest in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline typically involves the reaction of diphenylphosphine with a suitable cycloheptylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphine ligand . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reactive intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Transition metal catalysts like palladium or nickel are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various phosphine-containing complexes depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . Its unique structure allows for the formation of stable complexes with transition metals, enhancing the efficiency of these catalytic processes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to act as a catalyst in polymerization reactions .
Wirkmechanismus
The mechanism by which N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. The diphenylphosphino group coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The cycloheptylidene moiety provides steric hindrance, which can influence the reactivity and selectivity of the catalytic processes .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines
Comparison: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is unique due to the presence of the cycloheptylidene moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can result in different reactivity patterns and selectivity in catalytic processes, making it a valuable compound for specific applications in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C31H38NP |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cycloheptan-1-imine |
InChI |
InChI=1S/C31H38NP/c1-23(2)27-19-14-20-28(24(3)4)31(27)32-29-21-12-7-13-22-30(29)33(25-15-8-5-9-16-25)26-17-10-6-11-18-26/h5-6,8-11,14-20,23-24,30H,7,12-13,21-22H2,1-4H3 |
InChI-Schlüssel |
YVPAXBNOSCZYOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)

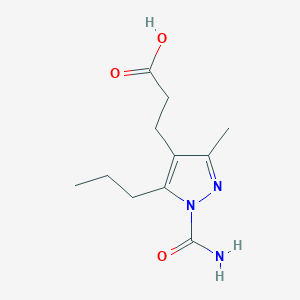
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
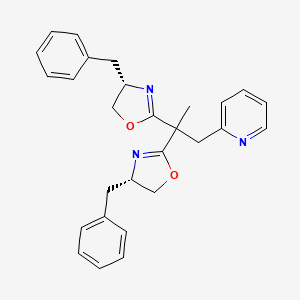
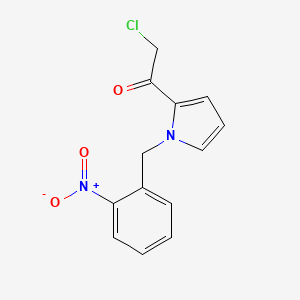
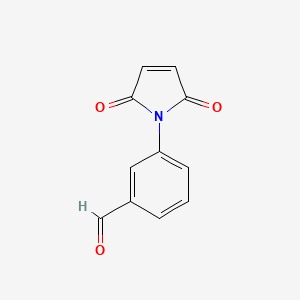
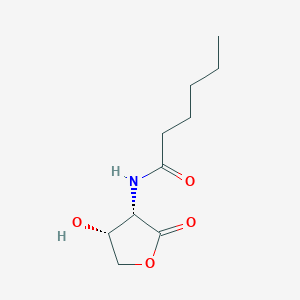
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)


![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
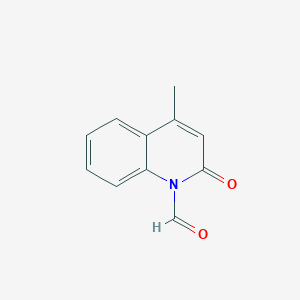
![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
